molecular formula C15H12N6O2S B2526960 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034597-99-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2526960
CAS No.: 2034597-99-2
M. Wt: 340.36
InChI Key: SEJYFIWKVDCMIK-UHFFFAOYSA-N
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Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H12N6O2S and its molecular weight is 340.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition prevents the kinases from phosphorylating other proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and survival . This can result in the death of cancer cells and a reduction in tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It also shows excellent kinase inhibitory activities . Moreover, it can inhibit the growth of cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-23-14-12-20-19-11(21(12)7-6-16-14)8-17-13(22)15-18-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJYFIWKVDCMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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